molecular formula C7H6BrN3S B6230261 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol CAS No. 1521292-19-2

6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B6230261
CAS No.: 1521292-19-2
M. Wt: 244.1
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Description

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features a fused imidazo-pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by cyclization to form the imidazo-pyridine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce disulfides .

Scientific Research Applications

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signaling cascades such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3H-imidazo[4,5-b]pyridine: Lacks the methyl and thiol groups, which may affect its reactivity and applications.

    3-Methyl-3H-imidazo[4,5-b]pyridine:

Uniqueness

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

1521292-19-2

Molecular Formula

C7H6BrN3S

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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